

Perylene-3,4,9,10-tetracarboxylic Acid Based Fluorescent Probes

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: perylene-3,4,9,10-tetracarboxylic acid

Cat. No.: B3029864

[Get Quote](#)

Authored by: A Senior Application Scientist Introduction: The Perylene Diimide (PDI) Scaffold

Perylene-3,4,9,10-tetracarboxylic acid diimide (PDI) derivatives represent a premier class of organic functional materials, prized for their exceptional photophysical and chemical properties.

[1][2] Derived from the commercially available Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA), the PDI core is a large, planar, and highly conjugated aromatic system.[1] This structure imparts remarkable characteristics, including high molar extinction coefficients, fluorescence quantum yields approaching 100%, and outstanding photothermal stability.[1][3] These robust properties make PDIs an ideal framework for the development of high-performance fluorescent probes for a multitude of applications in research, diagnostics, and environmental monitoring.[3][4]

The true power of the PDI platform lies in its synthetic versatility. The core structure features three key positions for chemical modification:

- The Imide Positions (N,N'): Functionalization at the imide nitrogens is the most common strategy and is crucial for tuning the molecule's solubility.[2][5] Attaching long alkyl chains, branched groups, or hydrophilic moieties like polyethylene glycol (PEG) can overcome the strong π - π stacking that makes the parent PDI insoluble in most solvents.[3][6]

- The Bay Positions (1, 6, 7, 12): Substitution at the "bay area" directly modifies the electronic properties of the PDI chromophore.[7][5] Introducing electron-donating groups (e.g., phenoxy, amino) can cause a significant red-shift in both absorption and emission spectra, pushing the fluorescence into the near-infrared (NIR) region, which is highly desirable for biological imaging.[5][8]
- The Ortho Positions (2, 5, 8, 11): While less common, functionalization here also serves to tune the electronic and steric properties of the molecule.[5]

This guide provides an in-depth exploration of the design principles, sensing mechanisms, and detailed experimental protocols for the application of PDI-based fluorescent probes.

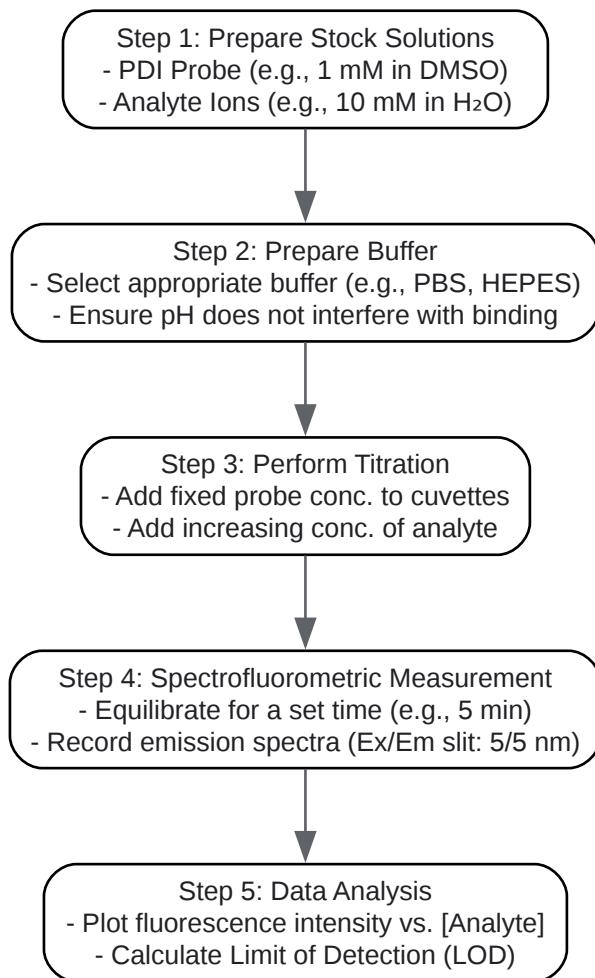
Core Sensing Mechanisms: The "How" and "Why"

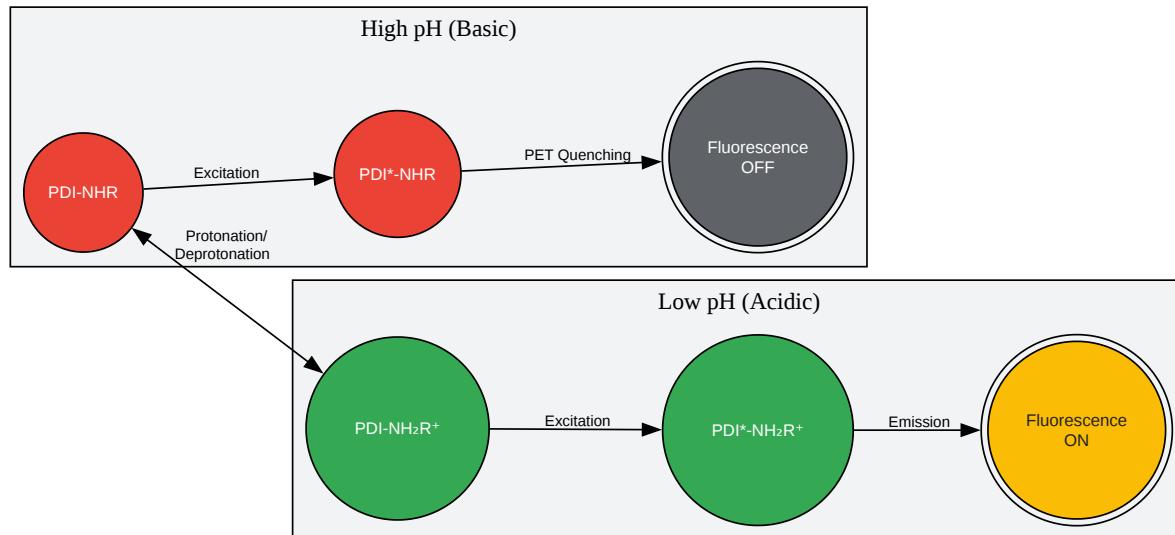
The functionality of PDI-based probes is typically governed by a few key photophysical mechanisms. Understanding these principles is essential for selecting or designing a probe for a specific application.

- Photoinduced Electron Transfer (PET): This is one of the most powerful mechanisms for creating "turn-on" fluorescent probes.[3] In the "off" state, a receptor unit containing an electron-rich moiety (like an amine) is positioned near the PDI core. Upon excitation, an electron is transferred from the receptor to the excited PDI, providing a non-radiative decay pathway that quenches fluorescence. When the target analyte binds to the receptor, the electron transfer process is inhibited, forcing the PDI to decay radiatively and thus "turning on" the fluorescence.[9][10][11][12]
- Aggregation-Based Sensing: The planar nature of the PDI core leads to a strong tendency for π - π stacking and aggregation, especially in aqueous media.[13] This aggregation typically quenches fluorescence, a phenomenon known as Aggregation-Caused Quenching (ACQ).[13][14] This behavior can be harnessed for sensing in two ways:
 - Turn-Off Sensing: A molecularly dissolved, fluorescent PDI probe is designed to aggregate in the presence of an analyte, leading to fluorescence quenching.[14]
 - Turn-On Sensing (Indicator Displacement): The probe is pre-aggregated with a quencher or a host molecule, resulting in a low-fluorescence state. The analyte displaces the

quencher/host, causing disassembly of the aggregates and a significant enhancement in fluorescence.[15]

- Intramolecular Charge Transfer (ICT): In this mechanism, the probe contains both an electron-donating and an electron-accepting part. Analyte binding can alter the efficiency of charge transfer between these two parts upon excitation, leading to a change in fluorescence intensity, wavelength, or both.[16] This is often employed in ratiometric probes, which offer built-in self-calibration.


Application I: Detection of Metal Ions


The detection of heavy and transition metal ions is critical for environmental monitoring and assessing food safety.[3][17] PDI probes offer high sensitivity and selectivity for various metal ions.[4][18]

Probe Design & Causality

For metal ion detection, the PDI core is typically functionalized with a receptor moiety capable of chelation or coordination. Common receptors include amines, pyridines, Schiff bases, and crown ethers.[3] The choice of receptor dictates the selectivity of the probe. For example, a probe with pyridine nitrogen atoms can act as a Lewis base, responding to Lewis acidic ions like Fe^{3+} and Al^{3+} .[3] The binding event often disrupts a PET quenching pathway, leading to a "turn-on" fluorescence response.

Experimental Workflow: Metal Ion Sensing

[Click to download full resolution via product page](#)

Caption: PET mechanism for a pH-sensitive PDI probe.

Protocol: pH Titration of an Amine-Functionalized PDI Probe

- Reagent Preparation:
 - Probe Stock Solution: Prepare a 1.0 mM stock solution of the PDI-amine probe in a suitable organic solvent like ethanol or DMSO.
 - Buffer Solutions: Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to pH 12). Use appropriate buffer systems for different ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
- Sample Preparation:

- For each pH value to be tested, prepare a sample in a cuvette.
- Add 2.0 mL of the desired pH buffer.
- Add a small aliquot of the PDI probe stock solution to achieve a final concentration in the low micromolar range (e.g., 1-10 μ M). Ensure the amount of organic solvent from the stock is minimal (<1%) to avoid affecting the buffer pH.

- Measurement and Analysis:
 - Record the fluorescence emission spectrum for each sample at each pH value.
 - Plot the fluorescence intensity at the emission maximum against the pH value.
 - The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the apparent pKa of the probe. The most sensitive response range of the probe is centered around its pKa.

Application III: Bioimaging and Sensing in Living Systems

The high brightness and photostability of PDIs make them excellent candidates for fluorescence microscopy and cellular imaging. [5][6] However, their application in biological systems requires careful design to ensure water solubility, cell permeability, and specific targeting. [5][19]

A. Detection of Reactive Oxygen Species (ROS): Hypochlorite (OCl^-)

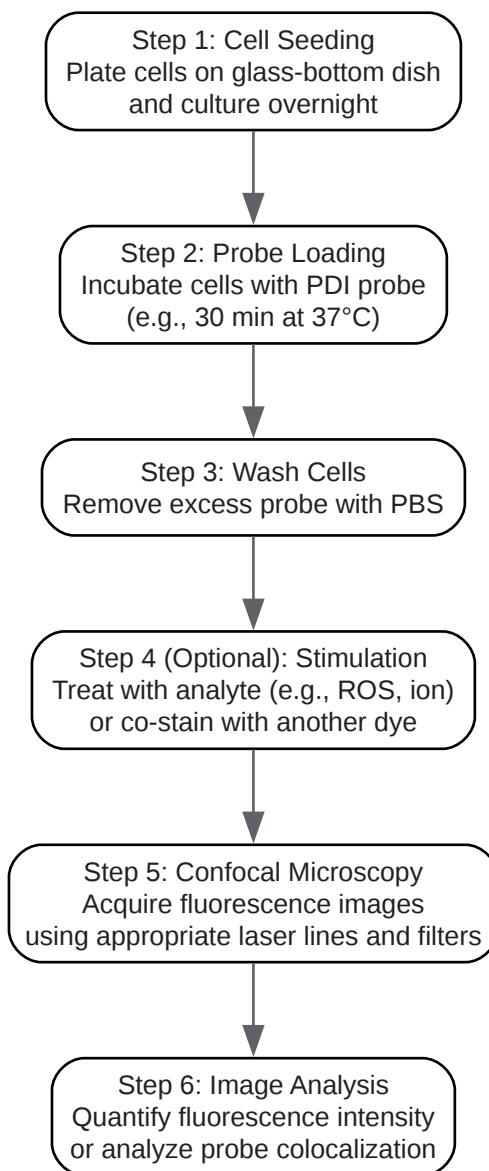
Hypochlorite is an important ROS involved in the immune response and various pathological conditions. [20][21] Developing probes to detect it in real-time within cells is of great interest.

- Probe Design & Causality: A successful strategy involves using a recognition moiety that undergoes a specific and irreversible chemical reaction with the analyte. For hypochlorite, an imidazole thione group (containing a C=S bond) can be attached to the PDI core. [20][21] This group acts as a fluorescence quencher. OCl^- selectively oxidizes the C=S bond to form a cationic diimidazolium salt. [20][21] This chemical transformation eliminates the

quenching pathway and results in a significant, rapid, and selective "turn-on" fluorescence signal. [21]

- Protocol: Live-Cell Imaging of Exogenous OCl^-
 - Cell Culture: Plate cells (e.g., A549 cells) in a glass-bottom imaging dish and culture overnight in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO_2 incubator.
 - Probe Loading: Wash the cells twice with phosphate-buffered saline (PBS, pH 7.4). Incubate the cells with the PDI-based OCl^- probe (e.g., 2-5 μM in serum-free media) for 30 minutes at 37°C.
 - Washing: Wash the cells three times with PBS to remove any excess, non-internalized probe.
 - Analyte Stimulation: Treat the probe-loaded cells with a solution of NaOCl (e.g., 10 equivalents in PBS) for 15-30 minutes. A control group of cells should be treated with PBS only.
 - Fluorescence Imaging: Image the cells using a confocal laser scanning microscope (CLSM). Use an excitation wavelength appropriate for the probe (e.g., 488 nm or 561 nm laser line) and collect emission in the corresponding channel (e.g., 570-650 nm).
 - Image Analysis: Quantify the mean fluorescence intensity from multiple cells in both the control and OCl^- -treated groups to determine the fluorescence enhancement.

B. Imaging of Lipid Droplets


Lipid droplets are cellular organelles involved in lipid storage and metabolism. Probes that specifically stain them are valuable tools for studying cellular processes.

- Probe Design & Causality: Due to their inherent hydrophobicity, PDI cores are naturally suited for partitioning into nonpolar environments like lipid droplets. [19] The key design challenge is to prevent ACQ in the aqueous cytoplasm before the probe reaches its target. This is achieved through a "multifunctional encapsulation" strategy. [19][22] Bulky, lipophilic groups are attached to the PDI to enhance lipid droplet targeting, while hydrophilic groups

(like sulfones) are placed at the bay positions. These hydrophilic groups provide just enough water solubility for cell permeability while sterically hindering the π - π stacking that causes quenching. [19][22]

- Protocol: Staining Lipid Droplets in Live Cells
 - Cell Culture: Plate cells (e.g., HeLa cells) in a glass-bottom imaging dish and culture until they reach 70-80% confluence.
 - Probe Incubation: Prepare a working solution of the lipid droplet-targeting PDI probe (e.g., 1-2 μ M) in complete cell culture medium.
 - Staining: Replace the medium in the imaging dish with the probe-containing medium and incubate for 15-30 minutes at 37°C.
 - Washing & Imaging: Wash the cells twice with warm PBS. Add fresh, warm medium or PBS to the dish for imaging.
 - Confocal Microscopy: Acquire images using a CLSM. The distinct, punctate staining pattern within the cytoplasm is characteristic of lipid droplets. Co-staining with a commercially available lipid droplet dye (like Nile Red) can be performed to confirm localization.

Cellular Imaging Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for live-cell imaging with PDI probes.

References

- Chen, S., Liu, J., Liu, Y., & Ling, J. (2020). Synthesis and Self-Assembly of Bay-Substituted Perylene Diimide Gemini-Type Surfactants as Off-On Fluorescent Probes for Lipid Bilayers. *Chemistry – An Asian Journal*.
- Li, M., et al. (2015). Investigation on Fluorescence Quenching Mechanism of Perylene Diimide Dyes by Graphene Oxide. *Nanomaterials*.
- Wang, J., et al. (2020). Synthesis, fluorescence property and cell imaging of a perylene diimide-based NIR fluorescent probe for hypochlorite with dual-emission fluorescence

responses. RSC Advances.

- Kleinschmidt, M., et al. (2012). ULTRAFAST EMISSION QUENCHING IN PERYLENE DIIMIDES BY STRUCTURE REARRANGEMENT INDUCED ELECTRON TRANSFER FROM THEIR SUBSTITUENTS P. Dissertation.
- Li, S., et al. (2024). Pattern recognition of multiple metal ions using fluorescent Perylenyl nanoaggregates and application in food traceability. Food Chemistry.
- Chen, S., et al. (2018). Perylene Diimide-Based Fluorescent and Colorimetric Sensors for Environmental Detection. Sensors.
- Bouchaala, R., et al. (2022). Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy. Molecules.
- Chen, S., et al. (2018). Perylene Diimide-Based Fluorescent and Colorimetric Sensors for Environmental Detection. Sensors.
- Li, M., et al. (2013). Synthesis and characterization of a pH fluorescence probe based on water soluble perylene diimide derivative. ResearchGate.
- Wang, Z., et al. (2022). Fluorescent probes based on multifunctional encapsulated perylene diimide dyes for imaging of lipid droplets in live cells. Analyst.
- Kaur, A., et al. (2025). A perylene-based fluorescent probe for highly efficient SDS detection. RSC Publication.
- Bala, M., Gaddam, M., & Sharma, A. (2025). Perylene-Based Fluorescent and Colorimetric Probes for Multimode Sensing Applications. Taylor & Francis eBooks.
- Chen, S., et al. (2018). Perylene Diimide-Based Fluorescent and Colorimetric Sensors for Environmental Detection. MDPI.
- Descalzo, A. B., et al. (2005). Perylene based PET fluorescent molecular probes for pH monitoring. PPSM.
- Chen, S., et al. (2022). Perylene diimide based fluorescent sensors for aqueous detection of perfluorooctane sulfonate (PFOS). University of Utah.
- Gür, M., et al. (2019). A Review on **Perylene-3,4,9,10-Tetracarboxylic Acid Diimide** Molecules. SciSpace.
- Zhang, L., Zhang, Y. F., & Han, Y. F. (2022). A perylene diimide-based fluorescent probe for the selective detection of hypochlorite in living cells. Materials Chemistry Frontiers.
- Gür, M., et al. (2019). A Review on **Perylene-3,4,9,10-Tetracarboxylic Acid Diimide** Molecules. ResearchGate.
- Wang, S., et al. (2024). Multicolor Tuning of Perylene Diimides Dyes for Targeted Organelle Imaging In Vivo. Analytical Chemistry.
- Zhang, L., Zhang, Y. F., & Han, Y. F. (2022). A perylene diimide-based fluorescent probe for the selective detection of hypochlorite in living cells. RSC Publishing.

- Dubey, R. K., et al. (2016). Fluorescent PET probes based on perylene-3,4,9,10-tetracarboxylic tetraesters. TU Delft Research Portal.
- Chaudhari, V., et al. (2023). General structures of (a) perylene-3,4,9,10-tetracarboxylic dianhydride... ResearchGate.
- Gholipour, B., et al. (2020). Synthesis and properties of fluorescent coumarin/perylene-3,4,9,10-tetracarboxylic diimide hybrid as cold dye. ResearchGate.
- Zhang, Y., et al. (2009). Water-soluble 3,4:9,10-perylene tetracarboxylic ammonium as a high-performance fluorochrome for living cells staining. PubMed.
- Dubey, R. K., et al. (2016). Fluorescent PET probes based on perylene-3,4,9,10-tetracarboxylic tetraesters. *Organic & Biomolecular Chemistry*.
- Huang, C., et al. (2011). **Perylene-3,4,9,10-tetracarboxylic Acid Diimides: Synthesis, Physical Properties, and Use in Organic Electronics.** ACS Publications.
- Gessner, F. C., et al. (1990). Photochemistry of 3,4,9,10-perylenetetracarboxylic dianhydride dyes. 3. Singlet and triplet excited-state properties of the bis(2,5-di-tert-butylphenyl)imide derivative. *The Journal of Physical Chemistry*.
- Mohiuddin, O. (2017). synthesis and characterization of novel perylene-3,4,9,10-tetracarboxylic acid derivatives. Thesis.
- Vaitkeviciene, V., et al. (2020). 3,4,9,10-Perylenetetracarboxylic acid derivatives and their photophysical properties. ResearchGate.
- Zhang, J., et al. (2024). Immobilization of Perylenetetracarboxylic Dianhydride on Al₂O₃ for Efficiently Photocatalytic Sulfide Oxidation. MDPI.
- Huang, C., et al. (2011). **Perylene-3,4,9,10-tetracarboxylic acid diimides: synthesis, physical properties, and use in organic electronics.** PubMed.
- Dubey, R. K., et al. (2016). Fluorescent PET probes based on perylene-3,4,9,10-tetracarboxylic tetraesters. PubMed.
- Wang, Z., et al. (2022). Fluorescent probes based on multifunctional encapsulated perylene diimide dyes for imaging of lipid droplets in live cells. RSC Publishing.
- Al-Mokadem, B., et al. (2024). The Role of Perylene Diimide Dyes as Cellular Imaging Agents and for Enhancing Phototherapy Outcomes. MDPI.
- Qu, Y. R., et al. (2025). Fluorescence Enhancement of Perylene Diimide: Design Strategy and Application. *Chinese Journal of Structural Chemistry*.
- Dubey, R. K., et al. (2016). Fluorescent PET probes based on perylene-3,4,9,10-tetracarboxylic tetraesters. ResearchGate.
- Qu, Y. R., et al. (2025). Fluorescence enhancement of perylene diimide: Design strategy and application. *Chinese Journal of Structural Chemistry*.
- Zhang, Y., et al. (2018). Synthesis of perylene-3,4,9,10-tetracarboxylic diimide probe PCN. ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Perylene based PET fluorescent molecular probes for pH monitoring | PPSM [ppsm.ens-paris-saclay.fr]
- 10. research.tudelft.nl [research.tudelft.nl]
- 11. Fluorescent PET probes based on perylene-3,4,9,10-tetracarboxylic tetraesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Fluorescent PET probes based on perylene-3,4,9,10-tetracarboxylic tetraesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence enhancement of perylene diimide: Design strategy and application 2025.100756-Chinese Journal of Structural Chemistry [cjsc.ac.cn]
- 14. my.eng.utah.edu [my.eng.utah.edu]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, fluorescence property and cell imaging of a perylene diimide-based NIR fluorescent probe for hypochlorite with dual-emission fluorescence r ... - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00131G [pubs.rsc.org]
- 17. Pattern recognition of multiple metal ions using fluorescent Perylenyl nanoaggregates and application in food traceability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. taylorfrancis.com [taylorfrancis.com]
- 19. Fluorescent probes based on multifunctional encapsulated perylene diimide dyes for imaging of lipid droplets in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A perylene diimide-based fluorescent probe for the selective detection of hypochlorite in living cells - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. A perylene diimide-based fluorescent probe for the selective detection of hypochlorite in living cells - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. Fluorescent probes based on multifunctional encapsulated perylene diimide dyes for imaging of lipid droplets in live cells - Analyst (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Perylene-3,4,9,10-tetracarboxylic Acid Based Fluorescent Probes]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3029864#perylene-3-4-9-10-tetracarboxylic-acid-based-fluorescent-probes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com